MRT00033659

Kinase Inhibition CK1δ CHK1

MRT00033659 uniquely inhibits both CK1δ (IC50=0.9 µM) and CHK1 (IC50=0.23 µM) to deliver a dual p53 stabilization/E2F-1 destabilization phenotype unobtainable with single-target alternatives like D4476 or AZD7762. Its clean selectivity profile (no ALK5 or p38α activity) ensures reliable target attribution in DNA damage response and cell cycle studies. Ideal for S-phase checkpoint and repair pathway research.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
Cat. No. B609328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT00033659
SynonymsMRT59;  MRT 59;  MRT-59;  MRT 00033659;  MRT-00033659;  MRT00033659; 
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=NN1)C3=CC(=CC=C3)NC(=O)C
InChIInChI=1S/C15H14N4O/c1-9-14-7-12(8-16-15(14)19-18-9)11-4-3-5-13(6-11)17-10(2)20/h3-8H,1-2H3,(H,17,20)(H,16,18,19)
InChIKeyYFBPGSDPFRCNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRT00033659 Kinase Inhibitor: Baseline Identity and Procurement Fundamentals


MRT00033659 (N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide) is a pyrazolo-pyridine analog with a molecular weight of 266.30 g/mol [1]. It functions as a broad-spectrum kinase inhibitor with primary activity against Casein Kinase 1 delta (CK1δ, IC50 = 0.9 µM) and Checkpoint Kinase 1 (CHK1, IC50 = 0.23 µM) . Its functional signature is the induction of p53 pathway stabilization and E2F-1 destabilization [2].

MRT00033659: Why Standard CK1 or CHK1 Inhibitors Cannot Substitute This Pyrazolo-Pyridine Analog


Substituting MRT00033659 with a canonical CK1 inhibitor (e.g., D4476) or a CHK1 inhibitor (e.g., AZD7762) fails to replicate the compound's dual-target signature, which is essential for achieving the unique p53/E2F-1 downstream phenotype. While D4476 inhibits CK1δ with high potency (IC50 ~0.3 µM), it lacks substantial CHK1 inhibition and is associated with ALK5 off-target activity [1]. Conversely, potent CHK1 inhibitors like AZD7762 (IC50 ~5 nM) exhibit negligible CK1 activity, preventing the CK1-mediated component of p53 stabilization . The p53 activator Nutlin-3 provides a functional comparison but operates via direct MDM2 antagonism without kinase inhibition, yielding a distinct efficacy and toxicity profile [2]. The evidence below quantifies these mechanistic and potency divergences, establishing MRT00033659 as a non-substitutable tool for studies requiring simultaneous CK1/CHK1 blockade.

MRT00033659 Quantitative Differentiation Evidence: Potency, Phenotype, and Kinase Selectivity


Dual CK1δ/CHK1 Inhibition: A Unique Signature vs. D4476 and AZD7762

MRT00033659 inhibits both CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM), defining a dual-target profile absent in common comparators. The canonical CK1 inhibitor D4476 is highly potent against CK1δ (IC50 = 0.3 µM) but shows no reported CHK1 inhibition, while the CHK1 inhibitor AZD7762 is extremely potent against CHK1 (IC50 = 5 nM) but lacks CK1 activity [1][2]. This co-inhibition is functionally required for the p53/E2F-1 phenotype described in Huart et al. (2013) [3].

Kinase Inhibition CK1δ CHK1 Dual Targeting

E2F-1 Destabilization: A Functional Phenotype Distinct from Nutlin-3

MRT00033659 induces E2F-1 destabilization at concentrations as low as 0.2 µM, with sustained effects up to 5 µM [1]. In contrast, the p53 activator Nutlin-3, which antagonizes MDM2, does not promote E2F-1 destabilization and may even stabilize E2F-1 in some contexts [2]. The quantitative difference in E2F-1 modulation highlights MRT00033659's unique mechanism arising from upstream kinase inhibition.

p53 Pathway E2F-1 MDM2 Functional Phenotype

p53 Stabilization Profile: Balanced Potency Against In-Class Kinase Inhibitors

MRT00033659 induces robust and sustained stabilization of p53, MDM2, and p21 proteins over a 48-hour exposure period, observable across a concentration range of 0.2 µM to 80 µM [1]. This p53 activation signature is mechanistically linked to dual CK1/CHK1 inhibition. In comparison, the CHK1-selective inhibitor AZD7762 induces p53 activation primarily through DNA damage checkpoint abrogation at nanomolar concentrations (EC50 ~0.62 µM for cell cycle arrest) but lacks the CK1-mediated component, resulting in a less sustained p53 response in some models .

p53 MDM2 Protein Stability Downstream Signaling

Kinase Selectivity Profile: Favorable Off-Target Profile vs. D4476

MRT00033659 does not inhibit p38α MAPK, a common off-target for other kinase inhibitors [1]. In contrast, D4476, a potent CK1 inhibitor, also inhibits ALK5 (IC50 = 0.5 µM) and shows weaker activity against PKD1 (IC50 = 9.1 µM) and p38α MAPK (IC50 = 5.8 µM) [2]. This broader off-target profile of D4476 complicates data interpretation in cellular assays.

Kinase Selectivity Off-Target ALK5 p38α MAPK

MRT00033659: Primary Research and Industrial Application Scenarios


Investigation of the p53/E2F-1 Regulatory Axis in Cancer Cell Models

MRT00033659 enables researchers to probe the coordinated regulation of p53 and E2F-1 by upstream kinases. Its ability to simultaneously stabilize p53 and destabilize E2F-1, as quantified in Section 3, makes it the compound of choice for dissecting cross-talk between DNA damage response and cell cycle transcription programs [1].

Mechanistic Studies of CK1 and CHK1 Synergy in DNA Damage Response

The dual inhibition profile (CK1δ IC50 = 0.9 µM; CHK1 IC50 = 0.23 µM) positions MRT00033659 as a unique tool for studying the combined roles of these kinases in S-phase checkpoint control and repair pathway choice, avoiding the confounding variables introduced by multi-compound cocktails [2].

Kinase Selectivity Profiling and Assay Development

Given its clean profile against p38α MAPK and lack of ALK5 inhibition (unlike D4476), MRT00033659 serves as a reliable positive control for CK1/CHK1 activity in kinase selectivity panels and high-throughput screening assays, ensuring observed phenotypes are attributable to the intended targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRT00033659

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.